![molecular formula C9H13NO B6142655 4-[1-(methylamino)ethyl]phenol CAS No. 926199-62-4](/img/structure/B6142655.png)
4-[1-(methylamino)ethyl]phenol
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Description
“4-[1-(methylamino)ethyl]phenol” is a chemical compound with the molecular formula C9H13NO . It is also known as N-Methyltyramine . This compound is part of a family of compounds where an -OH group is attached directly to a benzene ring .
Synthesis Analysis
The synthesis of “4-[1-(methylamino)ethyl]phenol” can be achieved through various methods. One approach involves the selective hydrodeoxygenation of acetophenone derivatives . Another method involves the transformation of synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol) into N-methylphenethylamine .
Molecular Structure Analysis
The molecular structure of “4-[1-(methylamino)ethyl]phenol” consists of a benzene ring with a hydroxyl group (-OH) and a 2-(methylamino)ethyl group attached to it . The interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom has a significant effect on both the properties of the ring and of the -OH group .
Chemical Reactions Analysis
Phenols, including “4-[1-(methylamino)ethyl]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols, including “4-[1-(methylamino)ethyl]phenol”, have distinctive physical and chemical properties. The melting and boiling points, solubility in water, pKa, and Log P are influenced by the presence of activating and deactivating substituents .
Mechanism of Action
Target of Action
The primary targets of 4-[1-(methylamino)ethyl]phenol are the alpha-adrenergic receptors (ADRA1A, ADRA1B, ADRA1D) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response.
Biochemical Pathways
The compound is involved in the phenylpropanoid biosynthetic pathway , which is a part of the plant’s secondary metabolism . Phenylalanine ammonia-lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism . The compound’s interaction with its targets can affect this pathway and its downstream effects, which include the production of various phenolic compounds that play key roles in plant physiology.
Safety and Hazards
properties
IUPAC Name |
4-[1-(methylamino)ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10-2)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTZDPYULUUNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Methylamino)ethyl]phenol |
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